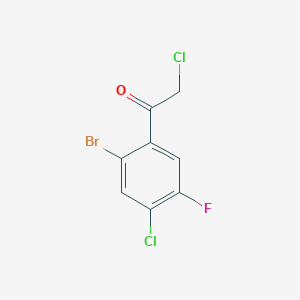

2'-Bromo-4'-chloro-5'-fluorophenacyl chloride

説明

2'-Bromo-4'-chloro-5'-fluorophenacyl chloride is a halogenated aromatic ketone derivative with the molecular formula C₈H₄BrCl₂FO and a molecular weight of ~293.16 g/mol. This compound features a phenacyl chloride backbone substituted with bromine, chlorine, and fluorine at the 2', 4', and 5' positions, respectively. Its structural uniqueness lies in the electron-withdrawing effects of the halogens, which influence reactivity and stability.

For example, similar compounds are prepared by reacting halogenated aromatic aldehydes with chloroacetyl chloride in the presence of triethylamine, followed by reflux and purification .

特性

IUPAC Name |

1-(2-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-5-2-6(11)7(12)1-4(5)8(13)3-10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKZWMWLQLKDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2'-Bromo-4'-chloro-5'-fluorophenacyl chloride is a halogenated phenacyl chloride derivative known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents and as a tool in biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H4BrClF

- Molecular Weight : 235.48 g/mol

- CAS Number : 1807224-33-4

The biological activity of 2'-Bromo-4'-chloro-5'-fluorophenacyl chloride primarily stems from its ability to interact with various biological targets through nucleophilic substitution reactions. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins, which can lead to enzyme inhibition or modification.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying active site residues.

- Protein Labeling : Its reactive nature allows it to label proteins for tracking and studying protein interactions.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially targeting bacterial cell wall synthesis.

Biological Activity Overview

The biological activities of 2'-Bromo-4'-chloro-5'-fluorophenacyl chloride can be summarized in the following table:

Case Studies

- Enzyme Inhibition Study :

-

Antimicrobial Activity Assessment :

- Research exploring the antimicrobial properties of halogenated compounds revealed that derivatives like 2'-Bromo-4'-chloro-5'-fluorophenacyl chloride exhibited significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell wall biosynthesis, highlighting its potential as a novel antibacterial agent .

-

Protein Interaction Studies :

- In vitro studies demonstrated that the compound could be used to label proteins selectively, allowing researchers to study protein dynamics and interactions within cellular environments. This application is particularly useful in understanding disease mechanisms at the molecular level.

科学的研究の応用

Medicinal Chemistry

Anticancer Research

One of the most significant applications of 2'-bromo-4'-chloro-5'-fluorophenacyl chloride is in the development of anticancer agents. The compound serves as an intermediate in synthesizing various biologically active molecules. Its halogenated structure enhances lipophilicity, which is crucial for drug design, allowing for better membrane permeability and bioactivity .

Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of 2'-bromo-4'-chloro-5'-fluorophenacyl chloride can be synthesized to create compounds with potent biological activities. For instance, it has been used to synthesize chlorinated phenolic compounds that exhibit antimicrobial properties .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of polymeric materials with enhanced properties. The introduction of halogen atoms can improve the thermal stability and flame retardancy of polymers, making them suitable for various industrial applications .

Case Study: Flame Retardant Polymers

A notable case study involved incorporating 2'-bromo-4'-chloro-5'-fluorophenacyl chloride into polymer matrices to assess its effectiveness as a flame retardant. The results indicated a significant reduction in flammability compared to unmodified polymers, showcasing its potential in developing safer materials for construction and consumer products .

Environmental Applications

Chemical Risk Assessment

The environmental impact of halogenated compounds like 2'-bromo-4'-chloro-5'-fluorophenacyl chloride is a subject of ongoing research. Studies have focused on assessing the risks associated with its use in industrial applications, particularly regarding its persistence and potential toxicity in aquatic environments .

Case Study: Chloride Penetration in Concrete

A study investigated the effects of chlorinated compounds on concrete structures, particularly how chloride ions penetrate through micro-cracks. The findings indicated that compounds like 2'-bromo-4'-chloro-5'-fluorophenacyl chloride could exacerbate corrosion processes in concrete, leading to structural degradation over time .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for anticancer drugs | Enhanced bioactivity due to halogenation; potential for new drug development |

| Materials Science | Flame retardant in polymer synthesis | Significant reduction in flammability; improved thermal stability |

| Environmental Studies | Assessment of environmental risks | Increased chloride penetration leads to accelerated corrosion in concrete structures |

類似化合物との比較

Structural Comparison

The positional arrangement of halogens distinguishes 2'-bromo-4'-chloro-5'-fluorophenacyl chloride from its isomers and analogs. Key structural analogs include:

Key Observations :

- The electron-withdrawing effects vary based on halogen positions. For instance, bromine at the 2' position (ortho to the ketone) increases steric hindrance and polarizability compared to bromine at the 3' or 5' positions .

- Crystallographic data for analogs (e.g., 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol) reveal planar aromatic rings with halogen atoms influencing intermolecular interactions, such as halogen bonding .

Physical and Chemical Properties

Key Observations :

Reactivity :

- The ketone group in phenacyl chlorides undergoes nucleophilic substitution (e.g., with amines or thiols) to form heterocycles or pharmaceutical intermediates .

- Halogen positions dictate reactivity: Bromine at the 2' position may sterically hinder reactions at the ketone, whereas fluorine at the 5' position enhances electrophilicity via inductive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。